molecular formula C18H19N3O4S B15107869 N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide

Cat. No.: B15107869
M. Wt: 373.4 g/mol
InChI Key: LMZJUKGGIMIBKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide is a benzamide derivative featuring a 4-acetylamino phenyl group and a 3-cyclopropylsulfamoyl substituent. Its structure combines a sulfonamide moiety (SO2NH) with a cyclopropyl group, which may enhance metabolic stability and modulate target binding. This compound likely shares pharmacological applications with analogs, such as enzyme inhibition (e.g., anti-LSD1 activity) or antimicrobial action, inferred from structural similarities to compounds in the literature .

Properties

Molecular Formula

C18H19N3O4S

Molecular Weight

373.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-(cyclopropylsulfamoyl)benzamide

InChI

InChI=1S/C18H19N3O4S/c1-12(22)19-14-5-7-15(8-6-14)20-18(23)13-3-2-4-17(11-13)26(24,25)21-16-9-10-16/h2-8,11,16,21H,9-10H2,1H3,(H,19,22)(H,20,23)

InChI Key

LMZJUKGGIMIBKX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)NC3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide typically involves multiple steps, starting with the preparation of the intermediate compoundsThe final step involves the coupling of the intermediate with a benzamide derivative under controlled conditions, such as specific temperatures and pH levels .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives .

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3-(cyclopropylsulfamoyl)benzamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes, thereby modulating biological pathways. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues from Anti-LSD1 Research ()

Compounds in include benzamide derivatives with heterocyclic substituents (furan, thiophene, pyridine) and a 2-aminocyclopropyl group. Key differences and implications:

Compound ID () Substituent at Benzamide Position 3 Core Structure Similarity Notable Properties
3b Furan-3-yl Benzamide core with 4-(2-aminocyclopropyl)phenyl Anti-LSD1 activity, 1H NMR δ 7.65–6.90 (aromatic), m/z 423.2
4a Thiophen-2-yl Same core as 3b Higher lipophilicity (thiophene), mp 198–200°C
6b Pyridin-4-yl Same core as 3b Enhanced solubility (polar pyridine), m/z 434.2
Target Compound Cyclopropylsulfamoyl Benzamide core with 4-acetylamino phenyl Predicted improved metabolic stability (cyclopropyl) vs. heterocycles

Key Findings :

  • Cyclopropyl’s lipophilicity (LogP ~1.7) may balance membrane permeability and solubility better than pyridine (LogP ~0.5) or thiophene (LogP ~2.1) .

Sulfonamide-Containing Analogues (–4)

Sulfonamide derivatives in –4 highlight substituent effects on antitubercular activity:

Compound (Evidence) Sulfonamide Substituent Key Features Biological Relevance
N4-Lauroylsulfacetamide (31) Dodecanamide (long alkyl chain) High lipophilicity (LogP ~5.2), poor solubility Likely membrane-targeted action
N4-Acetylsulfacetamide (4) Acetylamino + sulfonyl mp 248°C, 1H NMR δ 7.84 (d, aromatic) Antitubercular lead with validated purity (86% yield)
Target Compound Cyclopropylsulfamoyl Compact substituent (3-membered ring) Potential for improved CNS penetration vs. bulky analogs

Key Findings :

  • The cyclopropylsulfamoyl group in the target compound offers a smaller footprint than lauroyl chains, likely enhancing solubility and reducing toxicity risks .
  • Compared to N4-Acetylsulfacetamide, the cyclopropyl group may confer better enzymatic resistance due to restricted conformational flexibility .

Benzamide Derivatives with Complex Substituents ()

Compounds in feature peptide-like chains and alkoxy groups:

Compound () Substituent Structural Divergence from Target Compound
Entry 9 4-Butoxyphenyl + hydroxy-phenylpropan Peptide-like backbone, polar groups High molecular weight (>500 Da) may limit bioavailability
Entry 12 Hexyloxy-phenyl Long alkoxy chain Extreme lipophilicity (LogP ~6.0) unfavorable for oral dosing
Target Compound Acetylamino + cyclopropylsulfamoyl Compact, drug-like design (MW ~400 Da)

Key Findings :

  • The target compound avoids bulky alkoxy/peptide chains, adhering more closely to Lipinski’s rules for drug-likeness (MW <500, LogP <5) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.